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Compound of Interest

Compound Name: 2-Cyclohexylideneethyl acetate

Cat. No.: B13394790

Get Quote

Chemical Identity & Strategic Significance
In the landscape of advanced organic synthesis and drug discovery, 2-cyclohexylideneethyl
acetate serves as a highly versatile allylic ester. For drug development professionals, its

primary value lies in its role as a precursor for spiro-fused 1,2,4-trioxolanes—the core

pharmacophore in next-generation, artemisinin-independent antimalarial therapeutics[1].

IUPAC Name: 2-cyclohexylideneethyl acetate (or 2-cyclohexylideneethyl ethanoate)

Synonyms: 2-cyclohexylideneethanol acetate; (2-cyclohexylideneethyl) ethanoate; 1-

acetoxy-2-cyclohexylideneethane[2].

Molecular Formula: C₁₀H₁₆O₂

Structural Motif: The molecule features an exocyclic double bond conjugated with an ethyl

acetate side chain. This specific structural geometry makes it an excellent candidate for

Tsuji-Trost allylic alkylations and regioselective ozonolysis[3].
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Mechanistic Pathways for Synthesis
As a Senior Application Scientist, selecting the optimal synthetic route depends entirely on your

starting materials, required scale, and tolerance for transition metals. Below are two field-

proven methodologies, deconstructed to explain the causality behind the chemical

transformations.

Transition-Metal-Free Allylic C-H Oxygenation
Historically, allylic C-H functionalization required expensive, toxic palladium or iridium catalysts.

A modern approach developed by Shu and colleagues utilizes thianthrenation to achieve metal-

free allylic oxygenation[4].

Causality & Mechanism: The starting alkene (vinylcyclohexane) is activated using thianthrene

S-oxide and trifluoromethanesulfonic anhydride (Tf₂O) to form a highly electrophilic vinyl

thianthrenium salt[5]. The thianthrenium group acts as a potent electron-withdrawing leaving

group. When exposed to acetic acid and a specific base (K₂CO₃), the acetate nucleophile

attacks the allylic position via an Sₙ2' pathway. The steric bulk of the thianthrenium group

directs the attack to the less hindered allylic carbon, resulting in the extrusion of neutral

thianthrene and the regioselective formation of 2-cyclohexylideneethyl acetate[6].

Classical Olefination and DMAP-Catalyzed Acetylation
For bulk synthesis starting from cyclohexanone, Horner-Wadsworth-Emmons (HWE) olefination

followed by reduction yields the intermediate 2-cyclohexylideneethanol[1]. The subsequent

acetylation relies on nucleophilic catalysis.

Causality & Mechanism: Using Acetic Anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP),

the pyridine derivative attacks the anhydride to form a highly reactive N-acylpyridinium

intermediate. The primary alcohol of 2-cyclohexylideneethanol rapidly attacks this intermediate.

This catalytic cycle prevents the accumulation of acetic acid byproducts from stalling the

reaction, ensuring rapid, near-quantitative yields without thermodynamic bottlenecks[3].

Experimental Protocols
Protocol A: Metal-Free Allylic Oxygenation via
Thianthrenation[4]
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Note: This protocol is a self-validating system. The disappearance of the deep lilac color of the

activated thianthrene intermediate serves as a reliable visual indicator of reaction progress.

Preparation of Thianthrenium Salt: Under a nitrogen atmosphere, charge a 50 mL Schlenk

flask with vinylcyclohexane (2.0 mmol), thianthrene 5-oxide (2.0 mmol), and anhydrous

MeCN (10 mL)[7].

Activation: Cool the reaction mixture to 0 °C. Add trifluoroacetic anhydride (6.0 mmol)

dropwise over 2 minutes, followed by TfOH (2.4 mmol). Stir for 1 h at 0 °C, then 1 h at room

temperature. The solution will turn a deep lilac color. Concentrate and purify via silica gel

chromatography (0-10% MeOH/DCM) to isolate (E)-5-(2-cyclohexylvinyl)-5H-thianthren-5-

ium tetrafluoroborate[7].

Allylic Displacement: In a clean vial, combine the thianthrenium salt (0.20 mmol), acetic acid

(0.24 mmol, 1.2 equiv), and K₂CO₃ (0.20 mmol, 1.0 equiv) in dichloromethane (2.0 mL)[6].

Isolation: Stir at room temperature for 24 h. Filter the mixture to remove inorganic salts,

concentrate in vacuo, and purify via flash chromatography (0-5% Ethyl Acetate in Petroleum

Ether) to afford 2-cyclohexylideneethyl acetate as a colorless oil[8].

Protocol B: DMAP-Catalyzed Acetylation[3]
Reaction Setup: Dissolve 2-cyclohexylideneethanol (1.73 mmol) in anhydrous pyridine (10

mL) in a flame-dried round-bottom flask.

Reagent Addition: Sequentially add acetic anhydride (3.46 mmol, 2.0 equiv) and DMAP (0.2

mmol, 0.11 equiv).

Quench & Extraction: Stir for 3 hours at room temperature. Quench the reaction with 2N HCl

(20 mL) to neutralize the pyridine solvent. Extract the aqueous suspension with diethyl ether

(3 x 20 mL).

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via

column chromatography (10% Ethyl Acetate/Hexanes) to yield the product (approx. 88%

yield)[1].

Quantitative Data & Characterization
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To ensure analytical trustworthiness, the following tables summarize the expected

spectroscopic data for product verification and the optimization parameters for the

thianthrenation pathway.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for 2-Cyclohexylideneethyl
Acetate[1]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

5.28 dt 7.3, 1.1 1H
=CH– (Exocyclic

alkene proton)

4.57 d 7.3 2H

–CH₂–O–

(Allylic/Ester

methylene)

2.24 – 2.06 m — 4H

Allylic ring

protons

(Cyclohexane)

2.05 s — 3H
–CH₃ (Acetate

methyl)

1.60 – 1.50 m — 6H

Remaining ring

protons

(Cyclohexane)

Table 2: Base Optimization for Thianthrenation-Mediated Allylic Oxygenation[6] Data reflects

the condition development phase for the generalized allylic substitution protocol (0.1 M in DCM,

Room Temp, 24 h).
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Base (1.0
equiv)

Solvent Temperature Yield (%)
Mechanistic
Observation

K₂CO₃ DCM Room Temp 91

Optimal

deprotonation

kinetics for acetic

acid.

Cs₂CO₃ DCM Room Temp 85

High solubility,

but slight

degradation of

intermediate.

K₃PO₄ DCM Room Temp 72

Insufficient

basicity for rapid

nucleophile

generation.

Li₂CO₃ DCM Room Temp 0

Poor solubility;

fails to initiate the

Sₙ2'

displacement.

Process & Pathway Visualizations
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Mechanistic workflow of metal-free allylic C-H oxygenation via thianthrenation.
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Downstream synthetic applications of 2-cyclohexylideneethyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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